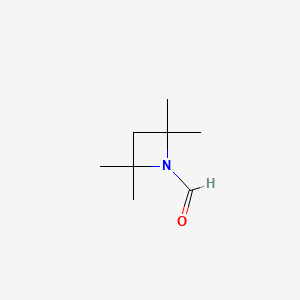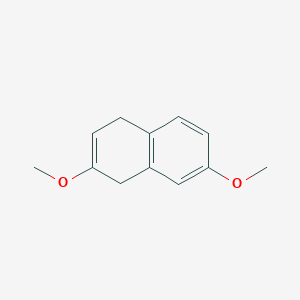
1,4-Dihydro-2,7-dimethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H14O2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 7 positions and a dihydro group at the 1 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydro-2,7-dimethoxynaphthalene can be synthesized through the selective Birch reduction of 2,7-dimethoxynaphthalene. The Birch reduction involves the use of sodium in liquid ammonia, which selectively reduces the naphthalene ring to produce the desired dihydro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Birch reduction method mentioned above can be scaled up for industrial applications. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-2,7-dimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions
Reduction: Sodium in liquid ammonia is used for the Birch reduction.
Substitution: Electrophilic reagents such as bromine or nitronium salts can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydro-2,7-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound is used in the development of new materials with specific electronic properties.
Biological Studies: It is employed in the synthesis of biologically active molecules for medicinal research.
Mecanismo De Acción
The mechanism of action of 1,4-dihydro-2,7-dimethoxynaphthalene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the dihydro naphthalene ring can undergo redox reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethoxynaphthalene: Lacks the dihydro groups, making it less reactive in certain redox reactions.
1,4-Dimethoxynaphthalene: Similar structure but without the dihydro groups, leading to different chemical properties.
1,7-Dimethoxynaphthalene: Different substitution pattern, affecting its reactivity and applications.
Uniqueness
1,4-Dihydro-2,7-dimethoxynaphthalene is unique due to the presence of both methoxy and dihydro groups, which confer distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science .
Propiedades
IUPAC Name |
2,7-dimethoxy-1,4-dihydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3,5-7H,4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGBFSVJJDLDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC2=C(C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486243 |
Source


|
| Record name | 1,4-DIHYDRO-2,7-DIMETHOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60683-71-8 |
Source


|
| Record name | 1,4-DIHYDRO-2,7-DIMETHOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
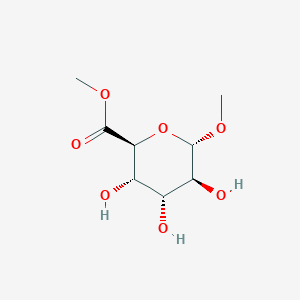
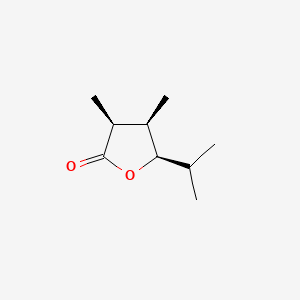

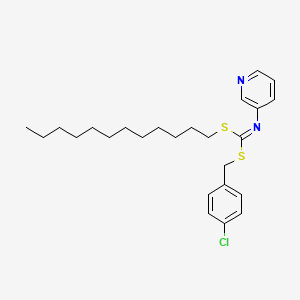
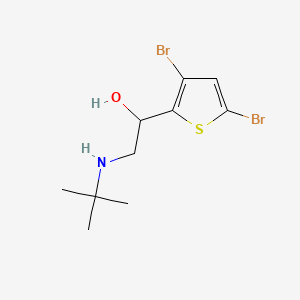
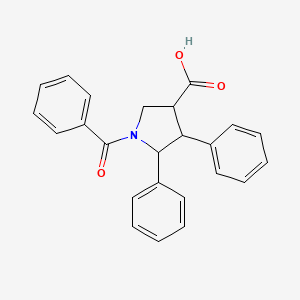
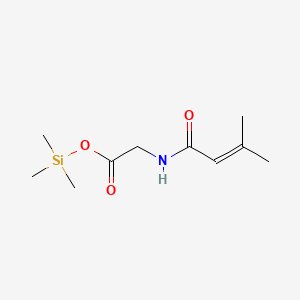
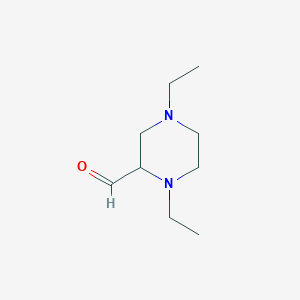
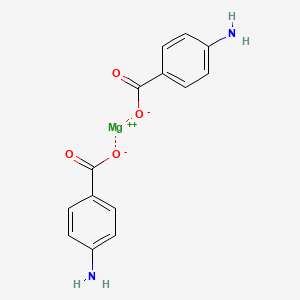

![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
